N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine
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Overview
Description
N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that features a pyridine and pyrimidine core structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbonyl chloride with piperazine to form an intermediate, which is then reacted with 2-aminopyrimidine under controlled conditions to yield the final product . The reaction conditions often involve the use of solvents like toluene and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: H2O2, KMnO4
Reducing agents: NaBH4, LiAlH4
Catalysts: I2, TBHP
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-3-yl)pyrimidin-4-amine: Similar structure but with the pyridine ring attached at a different position.
N-(pyridin-2-yl)amides: Compounds with similar pyridine and amide functionalities.
Pyridin-2-yl carbamates: Compounds with carbamate groups attached to the pyridine ring.
Uniqueness
N-(pyridin-2-yl)-6-[4-(pyridine-2-carbonyl)piperazin-1-yl]pyrimidin-4-amine is unique due to its specific combination of pyridine, piperazine, and pyrimidine moieties, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in various research fields .
Properties
IUPAC Name |
pyridin-2-yl-[4-[6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O/c27-19(15-5-1-3-7-20-15)26-11-9-25(10-12-26)18-13-17(22-14-23-18)24-16-6-2-4-8-21-16/h1-8,13-14H,9-12H2,(H,21,22,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHEKFLUSGCFASW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)NC3=CC=CC=N3)C(=O)C4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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